The compound has a Chemical Abstracts Service (CAS) number of 954225-48-0 and a molecular formula of with a molecular weight of 195.22 g/mol. It is recognized for its potential biological activity and is often studied for its pharmacological properties. Its structure can be represented using the simplified molecular-input line-entry system (SMILES) notation: CC(C)CN1C=CC(C(=O)O)=CC1=O .
The synthesis of 1-isobutyl-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid can be achieved through various methods. One common approach involves the condensation of appropriate aldehydes with 1,3-dicarbonyl compounds under acidic or basic conditions.
Key Parameters:
This method allows for the introduction of the isobutyl group while ensuring the formation of the dihydropyridine framework.
The molecular structure of 1-isobutyl-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid features:
1-Isobutyl-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid can undergo several chemical reactions:
Common Reactions:
Technical Details:
The mechanism of action for 1-isobutyl-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid relates to its potential biological activities:
Pharmacological Activity:
It may interact with specific biological targets such as enzymes or receptors due to its structural motifs. The presence of multiple functional groups allows it to engage in hydrogen bonding and hydrophobic interactions.
Studies suggest that derivatives of dihydropyridines exhibit various biological activities, including anti-inflammatory and antimicrobial effects.
The physical and chemical properties of 1-isobutyl-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid include:
Property | Value |
---|---|
Molecular Weight | 195.22 g/mol |
Appearance | White to off-white solid |
Solubility | Soluble in organic solvents |
Melting Point | Not well documented |
Boiling Point | Not well documented |
These properties are crucial for understanding its behavior in different environments and applications.
1-Isobutyl-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid has several scientific applications:
Potential Uses:
CAS No.: 456-12-2
CAS No.: 13569-75-0
CAS No.: 12067-75-3
CAS No.: 12067-00-4
CAS No.: 14066-13-8
CAS No.: